N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

Catalog No.
S6489182
CAS No.
197806-67-0
M.F
C10H13N5O2
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

CAS Number

197806-67-0

Product Name

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid

IUPAC Name

acetic acid;2-(1H-benzimidazol-2-yl)guanidine

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C8H9N5.C2H4O2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8;1-2(3)4/h1-4H,(H5,9,10,11,12,13);1H3,(H,3,4)

InChI Key

BQXWTVNZSMKRCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)NC(=N2)N=C(N)N

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid is a compound that combines a guanidine moiety with a benzodiazole structure, specifically the 1H-1,3-benzodiazole. This compound features a unique molecular architecture that allows it to exhibit significant biological activities. The molecular formula for this compound is C10H13N5O2C_{10}H_{13}N_{5}O_{2}, and its molecular weight is approximately 225.24 g/mol. The presence of both guanidine and benzodiazole components contributes to its potential pharmacological properties.

Typical of guanidine derivatives, including:

  • Acylation: Reaction with acyl chlorides to form N-acyl derivatives.
  • Alkylation: Interaction with alkyl halides to produce N-alkylated products.
  • Condensation: Formation of imine or related compounds through condensation reactions with aldehydes or ketones.

These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or specificity.

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid has demonstrated a range of biological activities, including:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains and fungi, making it a candidate for developing antimicrobial agents .
  • Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Antioxidant Effects: The compound may also function as an antioxidant, providing protective effects against oxidative stress.

The synthesis of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid typically involves several steps:

  • Formation of Benzodiazole: Starting from ortho-phenylenediamine and carboxylic acids, the benzodiazole ring is formed through cyclization.
  • Guanidination: The benzodiazole derivative is then reacted with cyanamide or guanidine to introduce the guanidine functionality.
  • Acetylation: Finally, the introduction of acetic acid can be achieved through esterification or direct reaction with the guanidine nitrogen.

These methods can vary based on desired purity and yield.

The applications of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid are diverse:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting antimicrobial and anticancer therapies.
  • Research Tool: Used in biochemical studies to explore mechanisms of action related to its biological activities.
  • Agricultural Chemistry: Potential applications in developing agrochemicals for pest control due to its antimicrobial properties.

Studies on the interactions of N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid with biological targets have shown promising results:

  • Protein Binding Studies: Investigations into how the compound binds to specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Testing its effectiveness as an inhibitor for enzymes linked to various diseases, including cancer and infections .

These studies contribute to understanding its mechanism of action and therapeutic potential.

N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
2-(1H-benzimidazol-1-yl)acetic acidContains a benzimidazole ringFocused on anti-inflammatory properties
Guanidine hydrochlorideSimple guanidine structureCommonly used in protein denaturation
Benzimidazole derivativesVarious substitutions on benzimidazoleKnown for broad-spectrum antimicrobial activity

Uniqueness

What sets N-(1H-1,3-benzodiazol-2-yl)guanidine, acetic acid apart is its dual functionality combining both guanidine and benzodiazole moieties. This combination enhances its biological activity spectrum compared to other similar compounds that may focus on either one aspect alone. Its potential as a therapeutic agent in multiple fields underscores its significance in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

235.10692467 g/mol

Monoisotopic Mass

235.10692467 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-25-2023

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